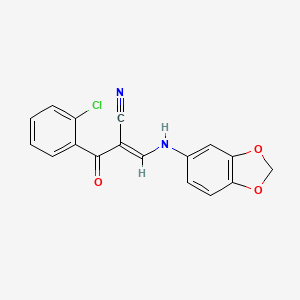
(E)-3-(1,3-benzodioxol-5-ylamino)-2-(2-chlorobenzoyl)prop-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-(1,3-benzodioxol-5-ylamino)-2-(2-chlorobenzoyl)prop-2-enenitrile, or (E)-3-benzodioxolyl-2-chlorobenzoylprop-2-enenitrile, is an organic compound belonging to the benzodioxolyl family. This compound is a synthetic derivative of benzodioxole and has been studied extensively for its potential applications in the field of chemistry and biochemistry. It has been used in several research studies for its ability to act as a catalyst in organic reactions, as an inhibitor of enzymes, and as an antibacterial agent.
Applications De Recherche Scientifique
(E)-3-benzodioxolyl-2-chlorobenzoylprop-2-enenitrile has been studied extensively for its potential applications in the field of chemistry and biochemistry. It has been used in several research studies for its ability to act as a catalyst in organic reactions, as an inhibitor of enzymes, and as an antibacterial agent. In addition, it has been studied for its potential applications in the fields of drug delivery and drug discovery.
Mécanisme D'action
The mechanism of action of (E)-3-benzodioxolyl-2-chlorobenzoylprop-2-enenitrile is not fully understood. However, it is believed to act as a catalyst in organic reactions, as an inhibitor of enzymes, and as an antibacterial agent. In particular, it is believed to act as a catalyst by forming a complex with the reactants, which facilitates the reaction. Additionally, it is thought to act as an inhibitor of enzymes by binding to the enzyme active site and preventing the enzyme from catalyzing the reaction. Finally, it is believed to act as an antibacterial agent by inhibiting the growth of bacteria.
Biochemical and Physiological Effects
The biochemical and physiological effects of (E)-3-benzodioxolyl-2-chlorobenzoylprop-2-enenitrile have not been extensively studied. However, it has been shown to have a variety of effects on the biochemical and physiological processes of organisms. For example, it has been shown to inhibit the growth of certain bacteria, which may be beneficial in the treatment of bacterial infections. Additionally, it has been shown to have an effect on the metabolism of certain drugs, which may be useful in the development of new drug delivery systems.
Avantages Et Limitations Des Expériences En Laboratoire
The use of (E)-3-benzodioxolyl-2-chlorobenzoylprop-2-enenitrile in laboratory experiments has several advantages and limitations. One of the main advantages of using this compound in laboratory experiments is its high reactivity, which allows for rapid and efficient reactions. Additionally, it has low toxicity, making it safe to use in laboratory experiments. However, there are several limitations to its use in laboratory experiments, including its limited solubility in water, its high cost, and its instability in the presence of light and heat.
Orientations Futures
The potential future directions for (E)-3-benzodioxolyl-2-chlorobenzoylprop-2-enenitrile are numerous. One possible direction is the development of new drug delivery systems based on this compound. Additionally, further research could be conducted to explore its potential applications in the fields of catalysis, enzyme inhibition, and antibacterial activity. Furthermore, research could be conducted to investigate its potential as an organic reaction enhancer, as well as its potential applications in the fields of materials science and nanotechnology. Finally, research could be conducted to explore its potential as a therapeutic agent.
Méthodes De Synthèse
(E)-3-benzodioxolyl-2-chlorobenzoylprop-2-enenitrile can be synthesized from a variety of starting materials. The most common method involves the reaction of 2-chloro-1,3-benzodioxole and 2-chlorobenzoylprop-2-enenitrile in the presence of a base, such as sodium hydroxide. This reaction yields (E)-3-benzodioxolyl-2-chlorobenzoylprop-2-enenitrile as the major product. Other methods of synthesis include the reaction of 1,3-benzodioxole and 2-chlorobenzoylprop-2-enenitrile in the presence of a base, the reaction of 1,3-benzodioxole and 2-chlorobenzoylprop-2-enenitrile with an acid, and the reaction of 1,3-benzodioxole and 2-chlorobenzoylprop-2-enenitrile with a Lewis acid.
Propriétés
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-(2-chlorobenzoyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN2O3/c18-14-4-2-1-3-13(14)17(21)11(8-19)9-20-12-5-6-15-16(7-12)23-10-22-15/h1-7,9,20H,10H2/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEZPQJVUTAGZNT-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC=C(C#N)C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)N/C=C(\C#N)/C(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(1,3-benzodioxol-5-ylamino)-2-(2-chlorobenzoyl)prop-2-enenitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

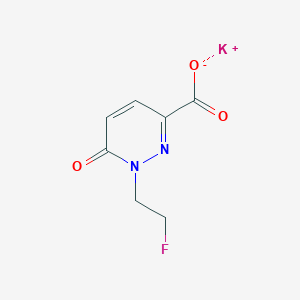
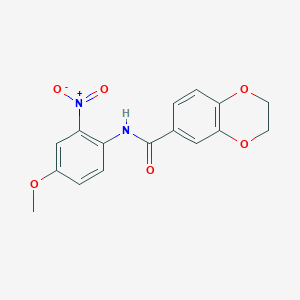


![N-[(4-Methoxyphenyl)methyl]-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B2457469.png)
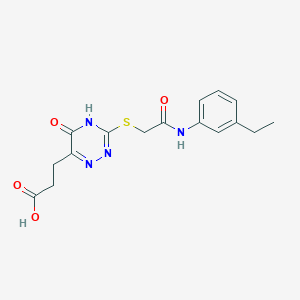
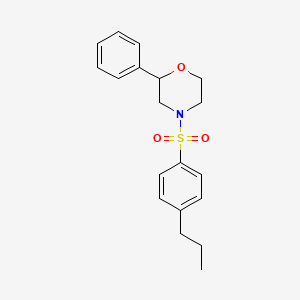

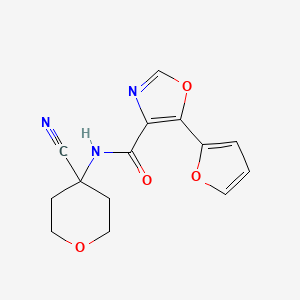

![(2E)-2-{[1-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-1H-pyrrol-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B2457480.png)
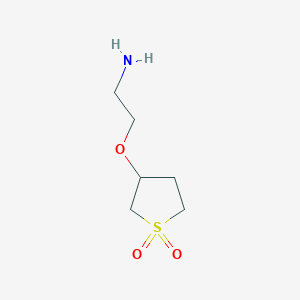
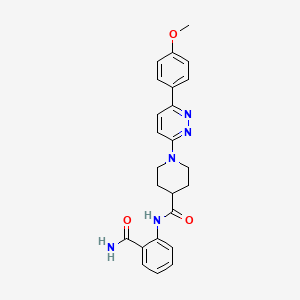
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)cyclobutanecarboxamide](/img/structure/B2457487.png)